3-Methoxy-2-(pyrazin-2-yl)propan-1-amine

Hydrophilicity Partition coefficient Drug-likeness

3-Methoxy-2-(pyrazin-2-yl)propan-1-amine (CAS 2097967-29-6) is a heterocyclic primary amine of molecular formula C₈H₁₃N₃O (MW 167.21 g/mol). The molecule incorporates a pyrazine ring at the C2 position of a propan-1-amine backbone, with a methoxy substituent at C3.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 2097967-29-6
Cat. No. B1480275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-(pyrazin-2-yl)propan-1-amine
CAS2097967-29-6
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCOCC(CN)C1=NC=CN=C1
InChIInChI=1S/C8H13N3O/c1-12-6-7(4-9)8-5-10-2-3-11-8/h2-3,5,7H,4,6,9H2,1H3
InChIKeyGTCQCSNAGCPOEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2-(pyrazin-2-yl)propan-1-amine (CAS 2097967-29-6): Procurement-Relevant Identity and Structural Context


3-Methoxy-2-(pyrazin-2-yl)propan-1-amine (CAS 2097967-29-6) is a heterocyclic primary amine of molecular formula C₈H₁₃N₃O (MW 167.21 g/mol). The molecule incorporates a pyrazine ring at the C2 position of a propan-1-amine backbone, with a methoxy substituent at C3 . This architecture places it within the broader aminopyrazine scaffold family that is extensively patented as kinase inhibitor pharmacophores (ATR, PI3K, HPK1) [1]. Four distinct molecular features—the pyrazine core, the primary amine, the methoxy oxygen, and an sp³-hybridized stereocenter—collectively define its hydrogen-bonding and conformational identity [2]. This compound is supplied primarily as a research intermediate with typical purity specifications of 95% [3].

Why 3-Methoxy-2-(pyrazin-2-yl)propan-1-amine Cannot Be Replaced by Simpler Pyrazinyl-Propanamine Analogs in Structure-Based Campaigns


In-class compounds such as 3-(pyrazin-2-yl)propan-1-amine (CAS 370107-78-1), 2-(pyrazin-2-yl)propan-1-amine (CAS 1344261-52-4), and 1-(pyrazin-2-yl)propan-1-amine (CAS 1182833-44-8) share the pyrazine-propanamine core but lack the C3-methoxy group [1]. This single substitution shifts the computed XLogP from approximately 0.4–0.5 in the non-methoxylated series to −1.2 in the target compound, markedly increasing hydrophilicity [2]. Furthermore, the methoxy oxygen adds a fourth hydrogen-bond acceptor and raises the topological polar surface area (TPSA) from an estimated 43–52 Ų to 61 Ų, a magnitude of change that can alter blood–brain barrier penetration, oral absorption, and off-target binding profiles in medicinal chemistry programs [3]. The target compound also introduces a stereogenic center at C2 of the propanamine chain that is absent in the three non-methoxylated comparators, creating chiral resolution requirements and enantiomer-specific SAR opportunities that cannot be addressed with the simpler analogs [4]. For procurement decisions driven by structure-based drug design or SAR exploration, these differences mean that a non-methoxylated analog is not a functionally equivalent drop-in replacement.

Quantitative Differentiation Evidence for 3-Methoxy-2-(pyrazin-2-yl)propan-1-amine vs. Closest Analogs


XLogP Differential of 1.2–1.7 Units vs. Non-Methoxylated Pyrazinyl-Propanamines Confers Meaningfully Higher Aqueous Affinity

The target compound exhibits a computed XLogP of −1.2, representing a shift of approximately 1.2–1.7 log units toward hydrophilicity relative to the three non-methoxylated pyrazinyl-propanamine comparators (estimated XLogP ≈ 0.0–0.5) [1]. This magnitude of difference is pharmacologically meaningful: each log unit decrease in XLogP corresponds to roughly a 10-fold increase in aqueous solubility preference, which can directly influence oral absorption, CNS penetration, and plasma protein binding in lead optimization [2]. The methoxy substituent is the sole structural contributor to this shift, as the pyrazine ring and propanamine backbone are conserved across the comparator set.

Hydrophilicity Partition coefficient Drug-likeness

Hydrogen Bond Acceptor Count of 4 Provides an Additional Polar Contact vs. Non-Methoxylated Analogs (HBA = 3)

The target compound presents four hydrogen bond acceptor (HBA) sites (pyrazine N1, pyrazine N4, primary amine, and methoxy oxygen), compared to three HBA sites in each of the non-methoxylated pyrazinyl-propanamine comparators (370107-78-1, 1344261-52-4, 1182833-44-8), which lack the methoxy oxygen [1]. The additional HBA is geometrically positioned on a rotatable sp³ side chain (O–CH₃) rather than being rigidly embedded in the pyrazine ring, providing spatial flexibility for intermolecular hydrogen-bond formation. In the context of the extensively documented aminopyrazine kinase inhibitor pharmacophore—where hydrogen bonding to the kinase hinge region is a critical affinity determinant—the presence of a fourth, conformationally adaptable HBA can be exploited for selectivity engineering [2].

Hydrogen bonding Target engagement Molecular recognition

TPSA of 61 Ų Positions the Compound in a Distinct Polarity Window vs. Non-Methoxylated In-Class Analogs (TPSA ≈ 43–52 Ų)

The topological polar surface area (TPSA) of the target compound is computed as 61 Ų, substantially higher than the estimated TPSA range of 43–52 Ų for the non-methoxylated pyrazinyl-propanamine comparators [1]. The methoxy oxygen alone accounts for approximately 9–18 Ų of this difference. Under the widely applied Veber rules for oral bioavailability, compounds with TPSA ≤ 140 Ų are generally considered permeable; however, within the narrower 40–90 Ų range, TPSA can discriminate between CNS-penetrant (TPSA < 60–70 Ų) and peripherally restricted compounds [2]. The target compound sits at a boundary value (61 Ų), whereas the non-methoxylated analogs occupy a more CNS-permissive window (43–52 Ų). This differential can be strategically exploited depending on whether CNS exposure is desired or to be avoided.

Polar surface area Membrane permeability Oral bioavailability

One Undefined Stereocenter Enables Chiral SAR Exploration Not Possible with Non-Methoxylated Pyrazinyl-Propanamines

The target compound possesses one undefined atom stereocenter at the C2 position of the propan-1-amine backbone, as confirmed by computed descriptors (Undefined Atom Stereocenter Count = 1) [1]. In contrast, 3-(pyrazin-2-yl)propan-1-amine (370107-78-1), 2-(pyrazin-2-yl)propan-1-amine (1344261-52-4), and 1-(pyrazin-2-yl)propan-1-amine (1182833-44-8) each possess zero stereocenters [2]. The presence of chirality at the carbon bearing the pyrazine ring means that the target compound exists as a racemic mixture unless enantiomerically resolved, and each enantiomer may exhibit different target binding affinities, metabolic stabilities, or toxicity profiles. Within the broader class of pyrazin-2-amine kinase inhibitors, stereochemistry has been shown to modulate potency by up to 10-fold between enantiomers [3].

Stereochemistry Chiral resolution Enantiomer-specific activity

Four Rotatable Bonds Offer Greater Conformational Entropy than the Three Rotatable Bonds in Non-Methoxylated Pyrazinyl-Propanamines

The target compound features four rotatable bonds (C–CH₂OCH₃, CH–CH₂NH₂, C–pyrazine, and the methoxy C–O bond), versus three rotatable bonds in each non-methoxylated comparator (where the methoxy-linked bond is absent) [1]. The additional rotatable bond, associated with the methoxymethyl group, increases the number of low-energy conformers accessible to the molecule. While higher rotatable bond counts are generally correlated with reduced oral bioavailability under the Veber rules (≤10 rotatable bonds is the empirical cutoff), within the sub-5 range, an additional rotatable bond can provide beneficial conformational sampling for induced-fit binding modes without crossing into promiscuity risk [2]. The methoxy group's torsional freedom also permits the oxygen lone pairs to adopt multiple orientations relative to the amine and pyrazine pharmacophoric elements.

Conformational flexibility Binding mode diversity Entropy

Optimal Procurement and Deployment Scenarios for 3-Methoxy-2-(pyrazin-2-yl)propan-1-amine


Kinase Inhibitor Lead Optimization Requiring Finely Tuned Hydrophilicity and an Additional HBA for Selectivity Engineering

The target compound's XLogP of −1.2 and HBA count of 4 make it preferentially suited for kinase programs where the desired profile is a peripherally restricted inhibitor with enhanced aqueous solubility. Patent literature demonstrates that the pyrazin-2-amine core is a privileged hinge-binding motif for ATR, PI3K, and HPK1 kinases [1]. The methoxy group's additional hydrogen-bond acceptor, positioned on a flexible side chain rather than rigidly on the pyrazine ring (as in 3-methoxypyrazin-2-amine, CAS 4774-10-1), permits exploration of non-hinge polar contacts—such as with the ribose pocket or solvent-exposed regions—that are inaccessible to non-methoxylated analogs with only three HBA sites [2]. Procurement of this compound is warranted when the medicinal chemistry objective is to differentiate selectivity within a conserved ATP-binding site through polar interactions beyond the hinge region.

Chiral SAR Campaigns Requiring a Racemic Starting Point for Enantiomer Separation and Differential Activity Profiling

The single stereocenter at the C2 position of the propanamine backbone defines this compound as a racemate with enantiomer-dependent biological potential [3]. Unlike the three non-methoxylated pyrazinyl-propanamine comparators—all of which are achiral—the target compound enables preparative chiral separation (e.g., by chiral SFC or HPLC) to generate enantiopure (R)- and (S)-forms for parallel SAR evaluation. Within the aminopyrazine kinase inhibitor class, individual enantiomers have demonstrated up to 10-fold differences in target potency [4]. Laboratories equipped for chiral resolution should procure the target compound specifically when the project requires enantiomer-specific pharmacological profiling that cannot be achieved with the achiral comparator compounds.

Physicochemical Property-Driven Library Design Targeting the CNS-Peripheral Boundary

With a TPSA of 61 Ų and XLogP of −1.2, the target compound sits at the empirically defined boundary between CNS-penetrant and peripherally restricted chemical space (TPSA ~60–70 Ų) [5]. This contrasts with non-methoxylated analogs (TPSA ~43–52 Ų), which fall more clearly within the CNS-permissive window. For parallel library synthesis or property-driven scaffold hopping, procurement of the target compound alongside its non-methoxylated comparators allows systematic probing of how incremental TPSA increases affect tissue distribution, P-glycoprotein efflux, and brain-to-plasma concentration ratios. This pairwise comparison strategy is not feasible when substituting a non-methoxylated analog for the target compound, as the polarity window being explored would be lost [6].

Building Block for Diversity-Oriented Synthesis Exploiting the Free Primary Amine and Methoxy Functional Handles

The target compound presents two synthetically orthogonal functional handles: a primary amine suitable for reductive amination, amide coupling, or sulfonamide formation, and a methoxy group that can serve as a steric and electronic modulator or be demethylated to a hydroxyl for further derivatization [7]. The pyrazine ring itself is amenable to further functionalization via metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the unsubstituted positions. While non-methoxylated pyrazinyl-propanamines offer the same amine and pyrazine handles, they lack the methoxy group's dual role as both a hydrogen-bond acceptor and a latent hydroxyl precursor—reducing the diversity of accessible derivatives. For medicinal chemistry groups building focused libraries around the aminopyrazine scaffold, the target compound's tris-functional architecture (amine + methoxy + pyrazine) provides a richer derivatization tree than any of its non-methoxylated comparators [8].

Quote Request

Request a Quote for 3-Methoxy-2-(pyrazin-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.